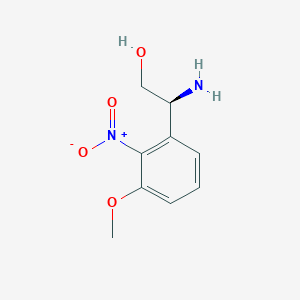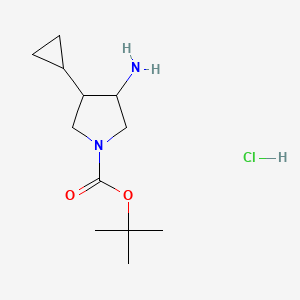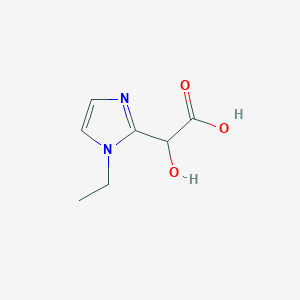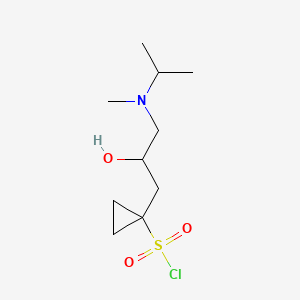
1-(2-Hydroxy-3-(isopropyl(methyl)amino)propyl)cyclopropane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{2-hydroxy-3-[methyl(propan-2-yl)amino]propyl}cyclopropane-1-sulfonyl chloride is a chemical compound with the molecular formula C10H20ClNO3S and a molecular weight of 269.79 g/mol . This compound is characterized by the presence of a cyclopropane ring, a sulfonyl chloride group, and a hydroxypropyl group substituted with a methyl(propan-2-yl)amino group. It is used in various scientific research applications due to its unique structural and chemical properties.
Méthodes De Préparation
The synthesis of 1-{2-hydroxy-3-[methyl(propan-2-yl)amino]propyl}cyclopropane-1-sulfonyl chloride involves several steps. One common method includes the reaction of cyclopropane-1-sulfonyl chloride with 2-hydroxy-3-[methyl(propan-2-yl)amino]propylamine under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
1-{2-hydroxy-3-[methyl(propan-2-yl)amino]propyl}cyclopropane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate, or sulfonothioate derivatives.
Oxidation and Reduction: The hydroxy group can be oxidized to a ketone or reduced to an alkane under appropriate conditions.
Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-{2-hydroxy-3-[methyl(propan-2-yl)amino]propyl}cyclopropane-1-sulfonyl chloride has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-{2-hydroxy-3-[methyl(propan-2-yl)amino]propyl}cyclopropane-1-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group can react with nucleophilic sites on proteins or enzymes, leading to the modification of their activity . This interaction can disrupt normal cellular processes, resulting in the compound’s observed biological effects. The hydroxypropyl group may also play a role in enhancing the compound’s solubility and bioavailability .
Comparaison Avec Des Composés Similaires
1-{2-hydroxy-3-[methyl(propan-2-yl)amino]propyl}cyclopropane-1-sulfonyl chloride can be compared with other sulfonyl chloride derivatives, such as:
Methanesulfonyl chloride: A simpler sulfonyl chloride used in similar substitution reactions but lacks the complex structure and potential biological activity of the target compound.
Benzenesulfonyl chloride: Another sulfonyl chloride with a different aromatic structure, used in the synthesis of sulfonamides and other derivatives.
The uniqueness of 1-{2-hydroxy-3-[methyl(propan-2-yl)amino]propyl}cyclopropane-1-sulfonyl chloride lies in its cyclopropane ring and hydroxypropyl group, which confer distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C10H20ClNO3S |
|---|---|
Poids moléculaire |
269.79 g/mol |
Nom IUPAC |
1-[2-hydroxy-3-[methyl(propan-2-yl)amino]propyl]cyclopropane-1-sulfonyl chloride |
InChI |
InChI=1S/C10H20ClNO3S/c1-8(2)12(3)7-9(13)6-10(4-5-10)16(11,14)15/h8-9,13H,4-7H2,1-3H3 |
Clé InChI |
OSXVAVDADMYJBZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(C)CC(CC1(CC1)S(=O)(=O)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


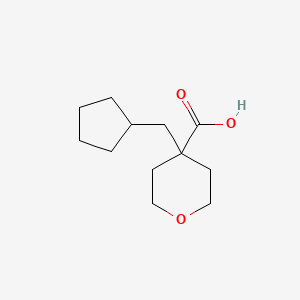
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(4,4,4-trifluorobutan-2-yl)carbamoyl]propanoic acid](/img/structure/B13616715.png)
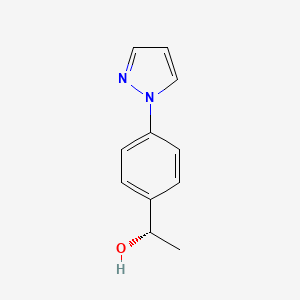
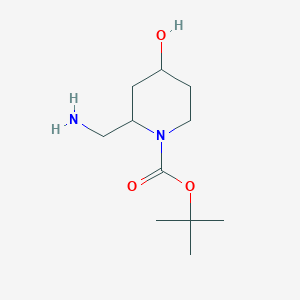
![tert-butyl N-[2-(2-methylprop-2-enamido)ethyl]carbamate](/img/structure/B13616732.png)
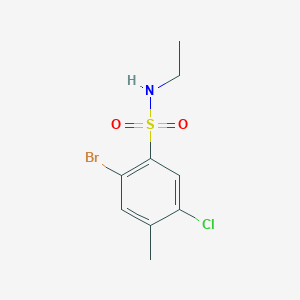
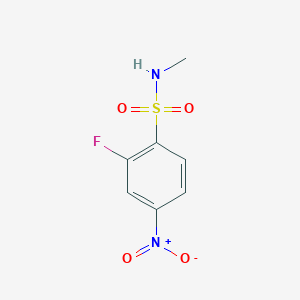
![(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methanethiol](/img/structure/B13616750.png)
![2-[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13616761.png)
